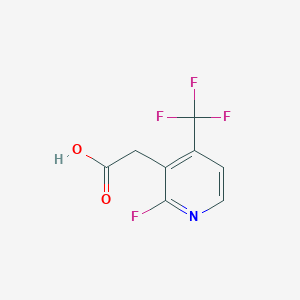

2-Fluoro-4-(trifluoromethyl)pyridine-3-acetic acid

Description

Propriétés

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-7-4(3-6(14)15)5(1-2-13-7)8(10,11)12/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQPPXZGPBDBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethyl)pyridine-3-acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with trifluoroacetic acid in the presence of a fluorinating agent such as trifluoroacetyl fluoride under basic conditions . The reaction is usually carried out in an anhydrous solvent like methanol, and the pH is adjusted using a base like sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of fluorinated pyridines often involves high-temperature vapor-phase reactions. For example, simultaneous vapor-phase chlorination and fluorination at temperatures above 300°C using transition metal-based catalysts like iron fluoride can yield fluorinated pyridine derivatives . This method is advantageous due to its simplicity and high yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-(trifluoromethyl)pyridine-3-acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used under acidic conditions.

Major Products Formed

Applications De Recherche Scientifique

Medicinal Chemistry

2-Fluoro-4-(trifluoromethyl)pyridine-3-acetic acid is explored as a potential intermediate in drug synthesis due to its unique structural features. The compound's lipophilicity may enhance bioavailability and cellular uptake, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated promising activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Agrochemicals

The compound is also utilized in the development of agrochemicals. Its fluorinated structure can improve the efficacy and stability of herbicides and pesticides.

Example Application: Herbicide Development

Research has shown that fluorinated pyridine derivatives can enhance the herbicidal activity of certain formulations, leading to more effective weed management strategies .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of the fluorine atom by nucleophiles | Amino derivatives |

| Coupling Reactions | Formation of carbon-carbon bonds with other aromatic compounds | Biaryl compounds |

| Oxidation/Reduction | Alteration of oxidation states | Various functionalized derivatives |

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity and binding affinity to various biological targets. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparaison Avec Des Composés Similaires

The structural and functional attributes of 2-fluoro-4-(trifluoromethyl)pyridine-3-acetic acid are compared below with positional isomers, benzene analogs, and more complex pyridine derivatives.

Positional Isomers

The following isomers share the same molecular formula (C₈H₅F₄NO₂) but differ in substituent positions:

Key Differences :

- Electronic Effects: The position of the -CF₃ group influences electron-withdrawing effects on the pyridine ring.

- Biological Activity : Substitution patterns affect interactions with biological targets. For example, the 3-acetic acid group in the target compound may enhance hydrogen bonding in enzyme-binding pockets compared to the 4-acetic acid isomers.

Benzene-Based Analogs

Benzene derivatives with similar substituents but lacking the pyridine nitrogen include:

Comparison with Pyridine Derivatives :

- Polarity : The pyridine ring in the target compound introduces polarity and basicity, enhancing solubility in polar solvents compared to benzene analogs.

- Reactivity : The electron-deficient pyridine core facilitates nucleophilic aromatic substitution, whereas benzene analogs may require harsher conditions.

Complex Pyridine Derivatives

Compounds with additional functional groups or fluorination patterns:

Functional Differences :

- Acidity : The hydroxy group in the first compound (CAS 1805540-99-1) lowers the pKa of the acetic acid moiety, making it more reactive in deprotonation reactions.

- Bioactivity: The aminomethyl group in the second compound (CAS 1804860-49-8) may improve cell permeability, making it a candidate for drug development.

Activité Biologique

2-Fluoro-4-(trifluoromethyl)pyridine-3-acetic acid (CAS No. 1227599-96-3) is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. The presence of trifluoromethyl groups can significantly influence the pharmacological properties of compounds, often enhancing their potency and selectivity in biological systems. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A pyridine ring with a fluorine atom at the 2-position.

- A trifluoromethyl group at the 4-position.

- An acetic acid moiety at the 3-position.

These structural features contribute to its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, a study on related compounds demonstrated that the introduction of trifluoromethyl groups improved activity against various bacterial strains, including E. coli and Staphylococcus aureus . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a potential for similar activity.

Enzyme Inhibition

Research has highlighted the role of fluorinated compounds in enzyme inhibition. For example, studies on related pyridine derivatives showed that modifications at specific positions could lead to significant inhibitory effects on enzymes such as adenylyl cyclase . The potential for this compound to inhibit similar targets warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of fluorinated compounds. The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to target proteins. A review of FDA-approved drugs containing trifluoromethyl groups illustrates how these modifications can enhance therapeutic efficacy .

| Compound | Biological Target | Activity |

|---|---|---|

| Example A | Adenylyl Cyclase | Inhibition |

| Example B | Bacterial Strains | Antimicrobial |

Case Studies

- Inhibition Studies : A recent study investigated various pyridine derivatives, including those with trifluoromethyl substitutions, for their ability to inhibit specific enzymes involved in pain signaling pathways. The results indicated that modifications led to varying degrees of potency, highlighting the importance of structural optimization .

- Antimicrobial Testing : In a comparative analysis, several fluorinated compounds were tested against Gram-positive and Gram-negative bacteria. The findings suggested that certain structural motifs significantly enhanced antimicrobial activity, providing insights into the design of new therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Fluoro-4-(trifluoromethyl)pyridine-3-acetic acid, and what key reaction parameters influence yield and purity?

The synthesis of this compound typically involves coupling reactions (e.g., Suzuki-Miyaura using palladium catalysts and boronic acids) or substitution reactions (e.g., nucleophilic displacement with sodium azide or thiocyanate). For instance, boronic acids such as 2-Fluoro-4-(trifluoromethyl)phenylboronic acid (CAS 503309-11-3) can facilitate cross-coupling to construct the pyridine core . Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.

- Temperature : 80–100°C for optimal reaction rates without decomposition.

- Purification : Column chromatography or recrystallization to isolate the acetic acid derivative from byproducts.

Q. How should researchers handle and store this compound to ensure safety and stability during experimental procedures?

Based on safety data for structurally similar fluorinated pyridines:

- Storage : Keep in a cool (<4°C), dry environment under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Handling : Use nitrile gloves (EN374 standard) and fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes .

- Decomposition Risks : Avoid strong acids/bases, which may release toxic fluorinated gases .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound, especially in complex reaction mixtures?

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for acetic acid proton integration .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to detect impurities and verify molecular weight .

- X-ray Crystallography : For resolving stereochemical ambiguities, as demonstrated in studies of related pyridine-acetic acid derivatives .

Q. How does the substitution pattern (fluoro and trifluoromethyl groups) on the pyridine ring influence the reactivity and physicochemical properties of this compound compared to its structural analogs?

Comparative studies of trifluoromethylpyridine derivatives reveal:

- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing stability in basic conditions .

- Steric Effects : Fluorine at the 2-position versus 4-position alters steric hindrance, impacting coupling reaction yields (e.g., 70% vs. 50% for Suzuki reactions) .

- Solubility : The -COOH group improves aqueous solubility compared to non-acid analogs, critical for biological assays .

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives, particularly when comparing in vitro vs. in vivo data?

- Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify rapid degradation pathways in vivo .

- Impurity Profiling : Use LC-MS to rule out confounding effects from synthetic byproducts (e.g., regioisomers or de-fluorinated species) .

- Dose-Response Reproducibility : Standardize assay conditions (e.g., buffer pH, serum content) to minimize variability between studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.